molecular formula C18H15N3O3S B2604917 Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate CAS No. 852366-72-4

Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate

Cat. No. B2604917
CAS RN: 852366-72-4
M. Wt: 353.4
InChI Key: WJOYSDXWWGGFKM-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate” is a chemical compound used in scientific research. It is one of the important heterocyclic compounds and is used as a precursor to synthesize new derivatives of quinazolin-4-one moiety .


Synthesis Analysis

The compound is synthesized via a series of steps from anthranilic acid. The anthranilic acid is converted to its methyl ester by esterification with methanol under acidic condition. The ester is then reacted with chloroacetyl chloride to produce methyl α-chloroacetamido benzoate. The chloro compound is converted to the corresponding thiocyanato compound by its reaction with ammonium thiocyanate. The thiocyanato compound is cyclized to the target precursor by boiling of the compound for 12 hours .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate” is intricate, offering potential for diverse applications. It is a part of the quinazolin-4(3H)-one derivatives which showed diversity of biological activity .


Chemical Reactions Analysis

The compound is used to produce different hydrazones derivatives by reacting with aromatic aldehydes under boiling condition. The hydrazones compounds are then reacted with Chloroacetyl chloride to afford the Azetedines compounds .

Scientific Research Applications

Antimicrobial Activity

QAMTB has been investigated for its antimicrobial potential. In a study by Hassan et al., several quinazolinone derivatives were synthesized to combat antibiotic-resistant pathogens. Among them, QAMTB demonstrated broad-spectrum antimicrobial activity against various microorganisms. Importantly, it exhibited a safe profile on human cell lines .

Biofilm Inhibition

Biofilms, which contribute to antibiotic resistance, are a major concern in healthcare settings. QAMTB stands out as an inhibitor of biofilm formation in Pseudomonas aeruginosa. At sub-minimum inhibitory concentrations (sub-MICs), it effectively curtailed biofilm development. Additionally, QAMTB suppressed other pseudomonal virulence factors, including cell surface hydrophobicity and exopolysaccharide production .

Quorum Sensing Modulation

Quorum sensing (QS) is a communication system used by bacteria to coordinate group behaviors. QAMTB disrupts QS in P. aeruginosa by inhibiting the transcriptional regulator PqsR. Unlike conventional antibiotics, it doesn’t disturb the normal bacterial life cycle, making it a promising anti-biofilm agent .

Antileishmanial Potential

Quinazolinone derivatives have also been explored for their antileishmanial activity. While specific studies on QAMTB are limited, its structural features suggest potential efficacy against Leishmania parasites. Further investigations are warranted .

Analgesic and Anti-Inflammatory Properties

Although not extensively studied, QAMTB’s structural resemblance to other quinazolinone derivatives hints at possible analgesic and anti-inflammatory effects. Future research could explore its therapeutic potential in pain management and inflammation .

Antiviral Applications

While not directly reported for QAMTB, quinazolinone-based compounds have demonstrated antiviral activity. Microwave-assisted synthesis of related derivatives has been successful, suggesting that QAMTB might exhibit similar properties .

Mechanism of Action

Target of Action

Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate is a quinazolinone derivative . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity and inhibit biofilm formation in Pseudomonas aeruginosa . The primary target of Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate is the quorum sensing system of Pseudomonas aeruginosa .

Mode of Action

Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate interacts with its target by inhibiting the quorum sensing system of Pseudomonas aeruginosa . This system is crucial for biofilm formation, a key factor in the pathogenicity and antibiotic resistance of this bacterium . By inhibiting this system, Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate disrupts the communication between bacterial cells, thereby preventing the formation of biofilms .

Biochemical Pathways

The action of Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate affects several biochemical pathways in Pseudomonas aeruginosa. It decreases cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the production of exopolysaccharide, a major component of the matrix binding biofilm components together . Furthermore, it impedes Pseudomonas cells’ twitching motility, a trait which augments the cells’ pathogenicity and invasion potential .

Result of Action

The result of Methyl 4-(2-(quinazolin-4-ylthio)acetamido)benzoate’s action is the inhibition of biofilm formation in Pseudomonas aeruginosa . This leads to a decrease in the bacterium’s pathogenicity and resistance to antibiotics . It also inhibits other virulence factors at low concentrations without affecting bacterial growth .

properties

IUPAC Name

methyl 4-[(2-quinazolin-4-ylsulfanylacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-24-18(23)12-6-8-13(9-7-12)21-16(22)10-25-17-14-4-2-3-5-15(14)19-11-20-17/h2-9,11H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOYSDXWWGGFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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